molecular formula C13H10ClN3O3S2 B4279885 N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No. B4279885
M. Wt: 355.8 g/mol
InChI Key: SHTGSUZDGVCCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide, also known as BTCT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTCT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide has also been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antibiotics. In addition, N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is that it exhibits a wide range of activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide. One area of interest is the development of new drugs based on the structure of N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide. Another area of interest is the investigation of the mechanism of action of N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide, which may provide insights into the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide, which may lead to the development of new treatments for a range of diseases.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(5-chlorothiophene-2-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S2/c14-11-4-3-10(22-11)12(18)16-17-13(21)15-7-1-2-8-9(5-7)20-6-19-8/h1-5H,6H2,(H,16,18)(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTGSUZDGVCCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide

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